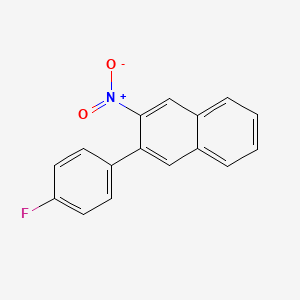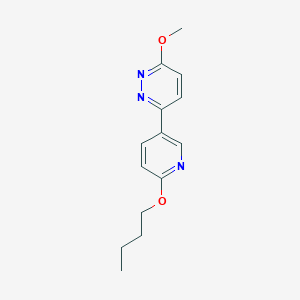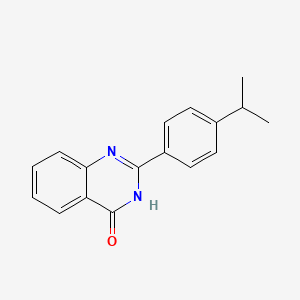
2-(4-Fluorophenyl)-3-nitronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-3-nitronaphthalene is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a fluorine atom attached to a phenyl ring and a nitro group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-nitronaphthalene typically involves a multi-step process. One common method is the nitration of 2-(4-Fluorophenyl)naphthalene. This can be achieved by treating 2-(4-Fluorophenyl)naphthalene with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature. The reaction conditions must be carefully monitored to ensure the selective nitration at the desired position on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(4-Fluorophenyl)-3-nitronaphthalene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in a suitable solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products Formed
Reduction: 2-(4-Fluorophenyl)-3-aminonaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
科学的研究の応用
2-(4-Fluorophenyl)-3-nitronaphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-(4-Fluorophenyl)-3-nitronaphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group and the fluorine atom can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-3-nitronaphthalene
- 2-(4-Bromophenyl)-3-nitronaphthalene
- 2-(4-Methylphenyl)-3-nitronaphthalene
Uniqueness
2-(4-Fluorophenyl)-3-nitronaphthalene is unique due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C16H10FNO2 |
|---|---|
分子量 |
267.25 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-3-nitronaphthalene |
InChI |
InChI=1S/C16H10FNO2/c17-14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16(15)18(19)20/h1-10H |
InChIキー |
YXBIWYAXZDEITK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=CC=C(C=C3)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Piperidinecarboxaldehyde, 4-[(2,4-difluorophenyl)(hydroxyimino)methyl]-](/img/structure/B11854613.png)

![1-phenyl-1H-pyrazolo[3,4-b]quinoxalin-3(2H)-one](/img/structure/B11854624.png)




![4-(Benzo[d]oxazol-4-yloxy)-3-chloroaniline](/img/structure/B11854655.png)

